Cas no 2436275-67-9 (1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1))

1H-インドール-2-カルボキサミド、5-クロロ-N-(3-ピロリジニルメチル)-、塩酸塩(1:1)は、分子式C14H16ClN3O・HClで表される有機化合物です。この化合物は、インドール骨格にカルボキサミド基と塩酸塩が結合した構造を持ち、医薬品中間体や生物活性化合物としての研究用途に適しています。特に、5位のクロロ置換とピロリジニルメチルアミン部位が分子の特異性を高め、標的タンパク質との相互作用に寄与します。塩酸塩形態であるため、水溶性が向上し、実験操作時の取り扱い性に優れています。また、結晶性が良好なため、純度管理やX線結晶構造解析にも適しています。

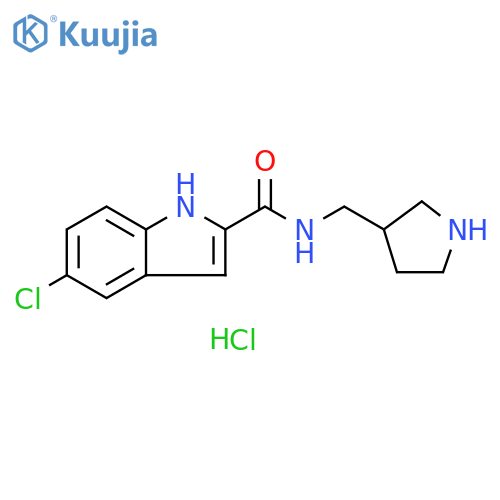

2436275-67-9 structure

商品名:1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)

1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)

- 2436275-67-9

- CS-M3639

- AKOS037651746

- 5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride

- E82961

- CS-17277

-

- インチ: 1S/C14H16ClN3O.ClH/c15-11-1-2-12-10(5-11)6-13(18-12)14(19)17-8-9-3-4-16-7-9;/h1-2,5-6,9,16,18H,3-4,7-8H2,(H,17,19);1H

- InChIKey: HVCPHRVWRWUPEW-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC2=CC(Cl)=CC=C2N1)(=O)NCC1CNCC1.Cl

計算された属性

- せいみつぶんしりょう: 313.0748676g/mol

- どういたいしつりょう: 313.0748676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 339

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.9Ų

1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024VF5-100mg |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 100mg |

$396.00 | 2023-12-18 | |

| 1PlusChem | 1P024VF5-1g |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 1g |

$1309.00 | 2023-12-18 | |

| Aaron | AR024VNH-100mg |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 100mg |

$354.00 | 2025-02-13 | |

| Aaron | AR024VNH-250mg |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 250mg |

$590.00 | 2025-02-13 | |

| 1PlusChem | 1P024VF5-250mg |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 250mg |

$665.00 | 2023-12-18 | |

| Aaron | AR024VNH-1g |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 1g |

$1179.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061960-100mg |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 100mg |

¥3152.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061960-250mg |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 250mg |

¥6567.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061960-1g |

5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |

2436275-67-9 | 98% | 1g |

¥13132.00 | 2024-08-09 |

1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2436275-67-9 (1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量